molecular formula C8H12N2O3 B1379546 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one CAS No. 1573547-55-3

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one

Cat. No.: B1379546
CAS No.: 1573547-55-3
M. Wt: 184.19 g/mol
InChI Key: DFQSFUMPZLKGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an amino group at the 5-position and a 3-methylbutanoyl group at the 2-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the 3-Methylbutanoyl Group: The 3-methylbutanoyl group can be attached through an acylation reaction using 3-methylbutanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(3-methylbutanoyl)isoxazole: Lacks the carbonyl group at the 3-position.

    5-amino-2-(3-methylbutanoyl)oxazole: Contains an oxygen atom instead of a nitrogen atom in the ring.

    5-amino-2-(3-methylbutanoyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one is unique due to the presence of both an amino group and a 3-methylbutanoyl group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSFUMPZLKGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(=O)C=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Reactant of Route 3
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Reactant of Route 5
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.